2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
Description
Properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S.C2H2O4/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJZDCNVYJYXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzoyl group through an acylation reaction. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence signaling pathways related to neurological functions.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Pharmacological Profiles
Key Structural Differences
- Substituent Effects : The 2-chlorobenzoyl group in the target compound distinguishes it from analogues with methoxy, dichlorophenyl, or trifluoromethylphenyl groups. Chlorine’s electronegativity may enhance receptor binding affinity compared to methoxy or fluorine .
- Heterocyclic Moieties : Thiophen-2-yl in the target compound vs. pyridine (UDO) or biphenyl systems. Thiophene’s electron-rich structure may favor π-π interactions with aromatic residues in receptor pockets .
- Salt Forms: Oxalate vs. hydrochloride (e.g., in 2-(4-methylthiazol-2-yl)-1-piperazin-1-yl-ethanone dihydrochloride). Oxalate salts typically offer better solubility than hydrochlorides in polar solvents .
Pharmacological and Physicochemical Comparisons
Antipsychotic Activity
The target compound shares structural similarities with biphenyl-piperazine derivatives (Table 1), which exhibit dual anti-dopaminergic and anti-serotonergic activity. However, the absence of a biphenyl system may reduce off-target effects, as biphenyl moieties are associated with catalepsy in rodent models .
Antiparasitic Activity
Unlike UDO, which targets T. cruzi via CYP51 inhibition, the thiophen-2-yl group in the target compound lacks the pyridine ring critical for CYP51 binding, suggesting divergent therapeutic applications .
Metabolic Stability
The trifluoromethyl group in MK47 enhances metabolic stability by resisting oxidative degradation, whereas the 2-chlorobenzoyl group in the target compound may increase susceptibility to hepatic CYP450 enzymes .
Research Findings and Mechanistic Insights
- QSAR Correlations : For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) are key predictors of antidopaminergic activity. The target compound’s calculated QPlogBB (~0.5) and EA (−1.2 eV) align with moderate CNS penetration .
- Crystallographic Data: Piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone exhibit planar conformations in crystal structures, facilitating receptor binding. The oxalate salt’s hydrogen-bonding network may stabilize the target compound’s solid-state structure .
- Synthetic Routes : Analogues are typically synthesized via nucleophilic substitution of piperazine with halogenated intermediates, followed by salt formation (e.g., oxalate precipitation) .
Biological Activity
The compound 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C17H17ClN2O2S
- Molecular Weight : 348.85 g/mol
- CAS Number : 2099037-24-6
Biological Activity Overview
The biological activity of the compound can be classified into several categories, including antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing piperazine and thiophene moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through:
- Activation of Caspases : The compound increases the expression of caspase proteins, which are crucial for the apoptotic pathway.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
A notable study reported a significant reduction in viability of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment.
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, the compound shows promise as an anti-inflammatory agent. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological effects of this compound can be attributed to its ability to interact with various cellular targets:
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammatory responses.
- Enzyme Inhibition : It shows potential as an inhibitor of enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory pathway.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Animal Model for Inflammation : In a murine model of induced inflammation, administration of the compound significantly reduced paw swelling and histopathological signs of inflammation compared to controls.
Q & A
Q. Key Conditions :
- Temperature control (±2°C) to avoid side reactions.
- Solvent purity (anhydrous dichloromethane/THF) to prevent hydrolysis.
- Yields: 70–85% after crystallization .
How is the molecular structure of this compound confirmed?
Basic Research Question
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine carbons at δ 45–55 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., piperazine ring chair conformation, dihedral angles between thiophene and benzoyl groups) .
- HPLC-Purity Analysis : >98% purity using C18 columns (acetonitrile/water gradient) .
How can researchers optimize reaction conditions for improved yield and selectivity?
Advanced Research Question
Use computational modeling (DFT or molecular dynamics) to:
- Predict steric/electronic effects of substituents on reaction pathways.
- Screen solvents (e.g., DMF vs. THF) for transition-state stabilization.
- Validate with Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., Pd/C), and stoichiometry to identify optimal parameters .
Q. Example Workflow :
Parameter Screening : Use a Plackett-Burman design to prioritize influential factors.
Response Surface Methodology : Optimize yield and enantiomeric excess (if applicable).
How to resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. neuropharmacological assays) may arise from:
- Assay Variability : Cell-line specificity (e.g., RAW 264.7 vs. BV-2 microglia).
- Impurity Profiles : Trace byproducts (e.g., unreacted piperazine) affecting off-target activity.
- Salt Form Differences : Oxalate vs. hydrochloride salts altering solubility/bioavailability.
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., ATP levels for viability controls).
- Use LC-MS to verify compound integrity post-assay .
What methodologies identify the pharmacological mechanisms of this compound?
Advanced Research Question
- Target Identification :
- In Vitro Assays :
- Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Test cAMP modulation in HEK-293 cells expressing dopamine receptors .
How to validate analytical methods for purity and stability testing?
Advanced Research Question
HPLC Validation Parameters :
- Specificity : Resolve peaks from degradation products (e.g., hydrolyzed oxalate).
- Linearity : R² ≥ 0.999 over 50–150% of target concentration.
- Accuracy : 98–102% recovery in spiked samples.
Q. Stability Protocols :
- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
How to assess stability under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS.
- Critical Finding : Degrades rapidly at pH < 3 (oxalate protonation).
- Thermal Stability : TGA/DSC analysis to determine melting/decomposition points (~180°C for oxalate salt) .
What strategies elucidate structure-activity relationships (SAR)?
Advanced Research Question
- Analog Synthesis : Modify thiophene (e.g., 3-thienyl vs. 2-thienyl) or piperazine substituents (e.g., methyl vs. ethyl groups).
- Pharmacophore Mapping : Correlate logP (2.1–3.5) with blood-brain barrier penetration.
- In Silico QSAR Models : Train models on IC₅₀ data to predict activity against new targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
